molecular formula C15H17N B1270857 Benzyl[(2-methylphenyl)methyl]amine CAS No. 76122-58-2

Benzyl[(2-methylphenyl)methyl]amine

Cat. No. B1270857
CAS RN: 76122-58-2
M. Wt: 211.3 g/mol
InChI Key: QSBDXBZYSGBRBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl compounds typically involves nucleophilic substitution reactions or palladium-catalyzed coupling reactions. For instance, the palladium-catalyzed benzylic addition of 2-methyl azaarenes to N-sulfonyl aldimines via C-H bond activation represents a sophisticated methodology for synthesizing such compounds, including derivatives similar to “Benzyl[(2-methylphenyl)methyl]amine” (Qian et al., 2010). This reaction facilitates the formation of heterocycle-containing amines, highlighting the versatility and efficiency of palladium catalysis in constructing complex amine derivatives.

Molecular Structure Analysis

The molecular structure of benzyl amine derivatives is crucial for their chemical reactivity and physical properties. Crystal and molecular structure analyses, such as those performed on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers, provide insights into the conformational preferences and intermolecular interactions of these compounds. Such studies confirm computationally predicted restricted rotation around certain bonds and elucidate the impact of molecular structure on the compound's reactivity and function (Odell et al., 2007).

Scientific Research Applications

Palladium-Catalyzed Transformations

  • Application: Benzyl[(2-methylphenyl)methyl]amine is used in palladium-catalyzed carbonylative transformations. This process efficiently produces methyl 2-arylacetates from benzyl amines, utilizing dimethyl carbonate as a solvent. The method is additive-free and has applications in synthesizing drugs like methylphenidate (Li, Wang, & Wu, 2018).

Antitumor Properties of Benzothiazoles

  • Application: this compound derivatives, specifically 2-(4-amino-3-methylphenyl)benzothiazoles, show potent antitumor properties. These compounds are transformed by cytochrome P450 1A1 into active metabolites, and their water-soluble prodrugs show significant efficacy against breast and ovarian tumors (Bradshaw et al., 2002).

Synthesis of Ureido Sugars

  • Application: Benzyl esters, including this compound, are used as amination agents in synthesizing ureido sugars. These sugars are derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, serving as potential building blocks in chemical syntheses (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Benzylic Addition in Heterocyclic Amines Synthesis

  • Application: The compound is involved in palladium-catalyzed nucleophilic benzylic additions, forming heterocycle-containing amines. This reaction represents an effective methodology for synthesizing amines via C-H bond activation (Qian et al., 2010).

Role in Catalytic Reductive Aminations

  • Application: this compound plays a role in catalytic reductive aminations using molecular hydrogen. These reactions are crucial for synthesizing various amines, including pharmaceuticals and agrochemicals. The development of suitable catalysts for these reactions is a focus of ongoing research (Murugesan et al., 2020).

Corrosion Inhibition in Steel

  • Application: Derivatives of this compound, such as amine derivative compounds, exhibit corrosion inhibition properties on mild steel in acidic environments. These compounds form a protective film on the steel surface, highlighting their potential in industrial applications (Boughoues et al., 2020).

Safety and Hazards

Benzyl[(2-methylphenyl)methyl]amine is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding release to the environment and wearing protective gear .

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBDXBZYSGBRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373453
Record name benzyl[(2-methylphenyl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76122-58-2
Record name 2-Methyl-N-(phenylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76122-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl[(2-methylphenyl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76122-58-2
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